
4-Aminoazobenzene-3,4'-disulfonic acid
Overview
Description
4-Aminoazobenzene-3,4’-disulfonic acid is a member of the class of azobenzenes, which are compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two benzene rings. This compound is specifically substituted with an amino group at the para position and sulfo groups at the meta and para positions on the benzene rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoazobenzene-3,4’-disulfonic acid typically involves the diazotization of 4-nitroaniline followed by coupling with sulfanilic acid. The reaction conditions generally include acidic environments and controlled temperatures to ensure the proper formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of 4-Aminoazobenzene-3,4’-disulfonic acid involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
4-Aminoazobenzene-3,4’-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, converting it to the corresponding amine.
Substitution: The amino and sulfo groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are frequently used.
Substitution: Substitution reactions often involve electrophilic reagents and catalysts to facilitate the process.
Major Products
The major products formed from these reactions include various sulfonated and aminated derivatives, which can be further utilized in different applications .
Scientific Research Applications
Applications Overview
The applications of 4-Aminoazobenzene-3,4'-disulfonic acid can be categorized into several key areas:
- Dye Production
- Analytical Chemistry
- Biological Research
- Environmental Studies
Dye Production
This compound is primarily used in the production of azo dyes. These dyes are known for their vivid colors and stability, making them suitable for various textile applications. The compound serves as an intermediate in synthesizing dyes such as Acid Yellow 9.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent in colorimetric assays. Its ability to form colored complexes with metal ions allows it to be used as a pH indicator and in quantitative analysis of various substances.
Key Uses in Analytical Chemistry:
- Colorimetric assays for detecting metal ions.
- pH indicator due to its distinct color change at different pH levels.
Biological Research
The compound has shown potential in biological applications, particularly in diagnostic assays and hematology. It is used to stain biological tissues and cells, aiding in histological studies.
Case Study Example:
A study demonstrated the effectiveness of this compound as a histological stain for identifying cellular structures and abnormalities in tissue samples .
Environmental Studies
Research indicates that this compound can be used to study the degradation of azo dyes by microbial action. The compound's structure allows it to be a substrate for certain bacteria, making it relevant for bioremediation studies.
Key Findings:
- Microbial degradation pathways have been identified using this compound as a model substrate.
- Studies have shown that specific strains of bacteria can effectively degrade azo dyes, offering insights into environmental cleanup methods .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Examples |
---|---|---|
Dye Production | Intermediate for azo dye synthesis | Used for producing Acid Yellow 9 |
Analytical Chemistry | Reagent in colorimetric assays | Effective for detecting metal ions |
Biological Research | Staining agent for histology | Useful in identifying cellular structures |
Environmental Studies | Model for studying microbial degradation | Effective degradation by specific bacterial strains |
Mechanism of Action
The mechanism of action of 4-Aminoazobenzene-3,4’-disulfonic acid involves its interaction with cellular components, primarily through its azo and sulfo groups. These interactions can lead to changes in cellular structures, making it useful as a stain. The molecular targets include proteins and nucleic acids, with pathways involving binding and subsequent visualization under specific conditions .
Comparison with Similar Compounds
Similar Compounds
4-Aminoazobenzene: Lacks the sulfo groups, making it less soluble in water.
4-Nitroazobenzene: Contains a nitro group instead of an amino group, altering its reactivity and applications.
Sulfanilic Acid: A precursor in the synthesis of 4-Aminoazobenzene-3,4’-disulfonic acid, it lacks the azo group.
Uniqueness
4-Aminoazobenzene-3,4’-disulfonic acid is unique due to its combination of amino and sulfo groups, which confer specific solubility and reactivity properties. This makes it particularly valuable in applications requiring water solubility and specific staining capabilities .
Biological Activity
Overview
4-Aminoazobenzene-3,4'-disulfonic acid (CAS Number: 101-50-8) is a member of the azobenzene family, characterized by its azo group linking two aromatic rings with sulfonic acid and amino substitutions. This compound is notable for its diverse applications in biological research, particularly as a biological stain and in the synthesis of dyes. Its biological activity encompasses various cellular effects, metabolic interactions, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₁N₃O₆S₂
- Molecular Weight : 325.36 g/mol
- Functional Groups : Azo group, sulfonic acids, amino group
This compound exhibits its biological effects through several mechanisms:
- Cell Signaling Modulation : It interacts with cell signaling proteins and receptors, influencing pathways involved in gene expression and cellular metabolism.
- Biochemical Interactions : The compound acts as a Bronsted base, participating in various biochemical reactions by accepting protons from donors.
- Reduction Reactions : The azo group can undergo reduction to form amines that further interact with cellular components, potentially altering enzyme activities and signal transduction pathways.
1. Cellular Staining
The compound is widely used as a biological stain due to its ability to bind to cellular components, allowing for visualization under microscopy. It is particularly useful in histological studies where it helps in identifying specific cell types and structures.
2. Therapeutic Potential
Research into the therapeutic applications of this compound is ongoing, especially in targeted drug delivery systems. Its ability to modify cellular processes suggests potential uses in treating diseases where cell signaling is disrupted .
Table 1: Summary of Biological Effects
Dosage Effects
Research indicates that the biological activity of this compound varies significantly with dosage:
- Low Doses : Minimal impact on cellular function.
- Moderate to High Doses : Significant alterations in metabolic pathways and potential cytotoxic effects observed .
Metabolic Pathways
The compound participates in various metabolic pathways:
- It interacts with enzymes involved in redox reactions, influencing oxidative stress responses within cells.
- Studies have shown that its metabolites may affect lipid peroxidation processes, potentially leading to apoptosis under certain conditions .
Safety and Toxicological Considerations
While this compound has beneficial applications, safety assessments are crucial due to its classification as a primary arylamine. Toxicological studies suggest that exposure levels must be carefully monitored to avoid adverse effects associated with high concentrations .
Properties
IUPAC Name |
2-amino-5-[(4-sulfophenyl)diazenyl]benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O6S2/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18/h1-7H,13H2,(H,16,17,18)(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYBHNIOTZBCFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059231 | |
Record name | 4-Aminoazobenzene-3,4'-disulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101-50-8 | |
Record name | 4-Aminoazobenzene-3,4′-disulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 57606 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminoazobenzene-3,4'-disulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, 2-amino-5-[2-(4-sulfophenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Aminoazobenzene-3,4'-disulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminoazobenzene-3,4'-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Amino-3,4′-disulfoazobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZQE5CCH2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.